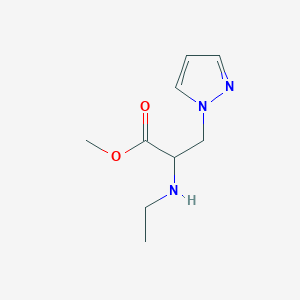

Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate

Description

Methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate is an organic compound featuring a pyrazole ring linked to a propanoate backbone with an ethylamino substituent. The pyrazole moiety is known for its versatility in medicinal chemistry and agrochemical applications due to its hydrogen-bonding capacity and aromaticity .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14-2)7-12-6-4-5-11-12/h4-6,8,10H,3,7H2,1-2H3 |

InChI Key |

OZFPOUSLDXYNPU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C=CC=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable pyrazole derivative under controlled conditions. One common method involves the use of methyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate as a starting material. The reaction proceeds through nucleophilic substitution, where ethylamine displaces the bromine atom to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may serve as a ligand in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to Methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate, differing primarily in amino substituents or additional functional groups:

Key Observations :

Amino Substituent Impact: The replacement of the ethylamino group with a bulkier isopropylamino group (as in ) introduces steric hindrance, which may reduce solubility or alter binding interactions in biological systems. The additional methyl branch in this analog could further influence conformational flexibility.

Ester Group Variability: All analogs retain the methyl ester group, critical for hydrolysis-dependent activity modulation. However, the phenylpropanoate extension in adds steric bulk and electronic effects, which may delay esterase-mediated cleavage compared to simpler propanoate derivatives.

Synthetic Pathways: While direct synthesis data for this compound are unavailable, related pyrazole derivatives (e.g., ) highlight common methods such as refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane/triethylamine. These reactions typically involve cyclocondensation or nucleophilic substitution, suggesting analogous routes for the target compound.

Functional and Potential Application Differences

- Biological Activity: Pyrazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The ethylamino group in the target compound may enhance water solubility relative to the isopropylamino analog , but its discontinued status implies possible challenges in synthesis, stability, or efficacy.

- Crystallographic Data: The phenylpyrazolone analog () was crystallographically characterized, revealing planar pyrazole and phenyl ring systems with intramolecular hydrogen bonding. Such structural rigidity contrasts with the flexible ethylamino side chain in the target compound, suggesting divergent solid-state behavior.

Biological Activity

Methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the molecular formula C9H15N3O2 and a molar mass of 197.24 g/mol. Its structure features a five-membered pyrazole ring, which is pivotal for its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular arrangement allows for potential interactions with enzymes and receptors, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The specific pathways involved in these effects are still under investigation, but initial findings suggest modulation of key signaling pathways related to cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors. The pyrazole ring facilitates these interactions, which can lead to either inhibition or activation of various biological processes. For instance, the compound may inhibit enzymes involved in metabolic pathways or modulate receptor activity that influences cellular responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(5-methyl-1H-pyrazol-1-yl)acetamide | C7H10N4O | Known for androgen receptor antagonistic activity |

| Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate | C8H11N3O4 | Exhibits different nitro group functionality affecting reactivity |

| Ethyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate | C11H19N3O2 | Contains an ethyl group enhancing lipophilicity |

| Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate | C8H12N2O2 | Lacks the ethylamine moiety, leading to different pharmacological profiles |

This table highlights the distinct characteristics of this compound compared to other pyrazole derivatives, emphasizing its potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 25 µM to 50 µM, indicating moderate potency in comparison to established chemotherapeutics .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, characterized by increased cytochrome c release and activation of caspases .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole derivatives and amino acid precursors. Common steps include:

- Step 1 : Alkylation of pyrazole rings using methyl acrylate or ethyl bromoacetate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Step 2 : Introduction of the ethylamino group via nucleophilic substitution or reductive amination, often requiring catalysts like Pd/C or Raney Ni .

- Step 3 : Final esterification using methanol or ethanol under acidic conditions (e.g., H₂SO₄) to yield the target compound .

- Critical Parameters : Reaction temperature (often 60–80°C), solvent polarity, and catalyst loading significantly impact yield and purity. Thin-layer chromatography (TLC) is recommended for real-time monitoring .

Q. How is the compound characterized post-synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester/ethylamino groups (δ 1.2–1.5 ppm for CH₃; δ 3.6–4.2 ppm for COOCH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₁₅N₃O₂: 197.23 g/mol) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What structural features influence its biological activity?

- Key Features :

- Pyrazole Ring : Enables π-π stacking with aromatic residues in enzyme active sites .

- Ethylamino Group : Enhances solubility and hydrogen-bonding potential with biological targets .

- Ester Moiety : Modulates lipophilicity and metabolic stability .

- Structural Confirmation : X-ray crystallography or density functional theory (DFT) calculations can resolve 3D conformations critical for activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Experimental Design :

- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. NaH) in a factorial design to identify optimal conditions .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂) for regioselective pyrazole functionalization .

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and intermediate stability .

- Case Study : A 20% yield increase was achieved by switching from ethanol to DMF as the solvent, enhancing reactant solubility .

Q. What strategies address contradictions in spectral data during characterization?

- Troubleshooting Approaches :

- Dynamic NMR : Resolve overlapping signals caused by conformational exchange (e.g., rotamers of the ethylamino group) .

- Isotopic Labeling : Use deuterated reagents to simplify complex splitting patterns in ¹H NMR .

- 2D Techniques (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts .

- Example : A discrepancy in ester carbonyl signals (δ 170–175 ppm) was resolved via HSQC, confirming ester group integrity .

Q. How can computational modeling predict biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Pyrazole derivatives often target kinases or G-protein-coupled receptors .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-protein interactions .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. What are the challenges in studying structure-activity relationships (SAR) for this compound?

- SAR Complexity :

- Steric Effects : Bulky substituents on the pyrazole ring (e.g., 4-methyl groups) may hinder target binding .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the pyrazole can alter reactivity and metabolic pathways .

- Experimental Solutions :

- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., 3-Cl, 4-F) and test in parallel .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .

Q. How can stability issues during storage be mitigated?

- Stability Profiling :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- Lyophilization : Improve long-term stability by lyophilizing in amber vials under inert gas (N₂ or Ar) .

- Key Findings : Degradation pathways include ester hydrolysis (pH-dependent) and pyrazole ring oxidation. Buffered solutions (pH 6–7) minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.